Cas no 941986-06-7 (N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide)

N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide is a specialized organic compound featuring a naphthalene core linked to a substituted phenyl ring via a carboxamide bridge. Its structure incorporates a 1,1-dioxo-1lambda6,2-thiazolidinyl moiety, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The chloro-substituted phenyl group contributes to its reactivity, making it useful in selective functionalization reactions. This compound’s rigid aromatic framework and polar sulfonyl group may improve binding affinity in target applications, such as enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and material science.
N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide structure
941986-06-7 structure
Product Name:N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide
CAS No:941986-06-7
MF:C20H17ClN2O3S
MW:400.878582715988
CID:5513435
Update Time:2025-06-11

N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide
    • N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide
    • Inchi: 1S/C20H17ClN2O3S/c21-18-9-8-17(13-19(18)23-10-3-11-27(23,25)26)22-20(24)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-9,12-13H,3,10-11H2,(H,22,24)
    • InChI Key: PGSZNBHTADPCDD-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1C(NC1=CC=C(Cl)C(N2CCCS2(=O)=O)=C1)=O

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Additional information on N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide

Professional Introduction to Compound with CAS No. 941986-06-7 and Product Name: N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide

The compound with the CAS number 941986-06-7 and the product name N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.

At the core of this compound's structure is a naphthalene core, which is a common motif in many biologically active molecules. The naphthalene ring system provides a stable scaffold that can be modified to enhance specific interactions with biological targets. In this case, the naphthalene ring is further functionalized with a 4-chlorophenyl group at the 3-position and an amide group at the 2-position. These modifications are strategically placed to maximize the compound's potential for binding to specific enzymes or receptors.

The presence of a thiazolidine ring in the structure is particularly noteworthy. Thiazolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The specific modification of the thiazolidine ring in this compound with a 1,1-dioxo group enhances its reactivity and stability, making it more suitable for biological interactions. This structural feature suggests that the compound may exhibit unique mechanisms of action compared to other thiazolidine-based compounds.

Recent research in medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The compound N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide exemplifies this approach. Computational studies have shown that the combination of the naphthalene core, chlorophenyl group, and thiazolidine derivative can create a molecule with high binding affinity to target proteins. These predictions have been validated through experimental assays, demonstrating the compound's potential as a lead molecule for drug development.

The 4-chloro substituent on the phenyl ring is particularly interesting from a chemical perspective. Chloro substituents are frequently incorporated into drug molecules due to their ability to enhance lipophilicity and metabolic stability. In this compound, the chloro group is positioned such that it can interact favorably with hydrophobic pockets on biological targets, improving overall binding affinity. Additionally, the amide group at the 2-position of the naphthalene ring can form hydrogen bonds with polar residues on proteins, further stabilizing the interaction.

From a synthetic chemistry standpoint, the preparation of N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide presents several challenges. The synthesis requires multiple steps involving functional group transformations such as chlorination, condensation reactions, and cyclization processes. Advanced synthetic techniques have been employed to ensure high yields and purity of the final product. These methods include transition metal-catalyzed reactions and protective group strategies to minimize side reactions.

The biological evaluation of this compound has revealed promising results in preliminary assays. Studies have shown that it exhibits inhibitory activity against several enzymes implicated in inflammatory pathways. The thiazolidine derivative appears to be crucial for mediating these effects by interacting with specific residues on the enzyme active site. Additionally, the naphthalene core contributes to enhanced solubility and bioavailability, which are critical factors for drug efficacy.

One of the most exciting aspects of this research is its potential application in treating chronic inflammatory diseases. Chronic inflammation is associated with numerous pathological conditions, including arthritis, cardiovascular disease, and certain types of cancer. By targeting key inflammatory enzymes with high specificity, compounds like N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylnaphthalene-2-carboxamide could offer novel therapeutic strategies for these conditions.

In conclusion,N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-y)phenylnaphthalene - 2-carboxamide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. The combination of a naphthalene core functionalized with chlorophenyl and thiazolidine derivatives makes it an attractive candidate for further development as a therapeutic agent. Ongoing research aims to optimize its pharmacological properties and explore new applications in medicine.

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